
2-(3-アミノピロリジン-1-イル)-N-シクロヘキシルアセトアミド
説明
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide (2-ACA) is a cyclic amide derivative of pyrrolidine and cyclohexane that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of applications in both organic and inorganic chemistry. 2-ACA has been used as a reagent in the synthesis of many compounds, as well as for the study of biochemical and physiological effects.
科学的研究の応用
医薬品化学:生物活性アミドの合成
2-(3-アミノピロリジン-1-イル)-N-シクロヘキシルアセトアミド: は、医薬品に広く見られる生物活性アミドの合成に利用できます。 この化合物の構造は、C-C結合開裂によるアミドの形成を可能にし、この方法は、穏やかな無金属反応条件であるため注目を集めています 。このプロセスは、有効性が向上し、副作用が軽減された医薬品の開発にとって重要です。
エネルギーマテリアル:高窒素化合物の前駆体
この化合物の窒素豊富な骨格は、エネルギーマテリアルの合成のための有望な前駆体となっています。これらの材料は、推進薬や爆薬など、高エネルギー密度を必要とする用途に不可欠です。 単環式、二環式、および縮合環を形成する能力は、この化合物を用いて新しいエネルギーマテリアルのファミリーを作成する際の汎用性を高めます 。
有機合成:アミド結合形成
有機合成において、2-(3-アミノピロリジン-1-イル)-N-シクロヘキシルアセトアミドは、有機化合物、ポリマー、天然産物における基本的な結合であるアミド結合を構築するために使用できます。 この化合物の反応性は、新規な合成経路の開発につながり、有機化学の発展に貢献する可能性があります 。
作用機序
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have bioactive properties and target selectivity . The influence of steric factors on biological activity has also been investigated .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The stability of the pyrrolidine ring, a key component of this compound, could potentially be influenced by environmental factors .
生化学分析
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux.
Cellular Effects
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and other cellular functions . For example, it may activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific sites on enzymes or proteins, potentially inhibiting or activating their function . This binding can lead to changes in the enzyme’s activity, which in turn affects downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it may cause toxic or adverse effects, such as cellular damage or apoptosis . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with these enzymes can lead to changes in metabolic activity, influencing the overall metabolic state of the cell . For example, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic intermediates.
Transport and Distribution
The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate its distribution within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic activity and energy production.
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-10-6-7-15(8-10)9-12(16)14-11-4-2-1-3-5-11/h10-11H,1-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMAHCJVJWFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




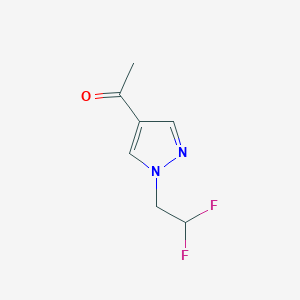
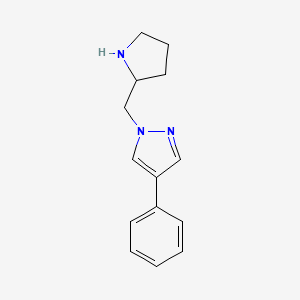
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
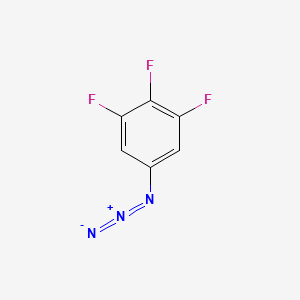
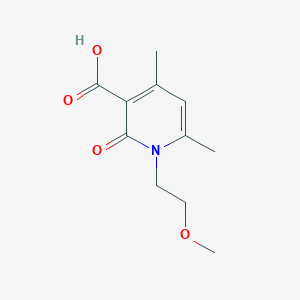

![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
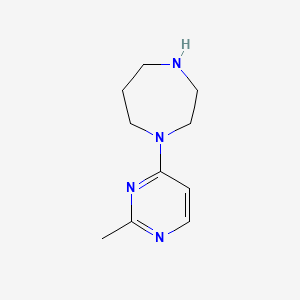
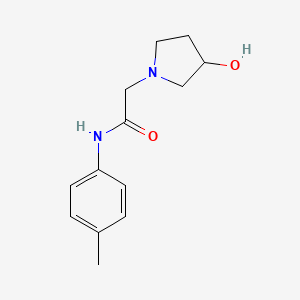
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
